molecular formula C5H14Cl2N2O B599849 (S)-Piperazin-2-ylmethanol dihydrochloride CAS No. 149629-73-2

(S)-Piperazin-2-ylmethanol dihydrochloride

Cat. No. B599849
M. Wt: 189.08
InChI Key: ZGSXUBVXZCCDHZ-XRIGFGBMSA-N
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Description

Piperazine derivatives are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are commonly used in the synthesis of pharmaceuticals and performance materials .


Synthesis Analysis

The synthesis of piperazine derivatives often involves C–H functionalization, a process that modifies the carbon atoms of the piperazine ring . This method has been used to create a variety of functionalized piperazines .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various techniques such as spectroscopy . These techniques can provide insights into the arrangement of atoms within the molecule and their chemical environments .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, they can participate in radical-radical reactions, which involve the transfer of electrons between molecules .

Scientific Research Applications

Chemical Synthesis and Scaffold Development

(S)-Piperazin-2-ylmethanol dihydrochloride is a chemical entity often utilized in the synthesis of biologically active compounds and serves as a scaffold for developing combinatorial libraries. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, derived from optically active and commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, highlights its role in chemical synthesis and its potential in drug development (Gao & Renslo, 2007).

Structural and Crystallographic Analysis

The compound has been studied for its crystallographic properties and structural behavior. For instance, the title compound Opipramol dihydrochloride, a piperazine derivative, was examined for its crystal structure, revealing protonation on both N atoms of the piperazine unit and the formation of a three-dimensional network in the crystal through various hydrogen bonding and C—H⋯π contacts (Betz et al., 2011).

Pharmaceutical Applications and Biological Activity

(S)-Piperazin-2-ylmethanol dihydrochloride is also a key intermediate in the synthesis of pharmacologically relevant compounds. For instance, a study explored the synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, indicating its significance in developing compounds with potential antidepressant and antianxiety activities (Kumar et al., 2017).

Material Science and Chemical Engineering

Research in material science and chemical engineering also utilizes (S)-Piperazin-2-ylmethanol dihydrochloride. For example, the degradation of aqueous piperazine, a novel solvent for carbon dioxide capture by absorption/stripping, was investigated, highlighting the compound's resistance to thermal degradation and oxidation, which could lead to overall energy savings in industrial processes (Freeman et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. General safety measures for handling similar compounds include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

The future directions in the field of piperazine derivatives could involve the development of new synthesis methods, the discovery of new applications, and the design of compounds with improved properties .

properties

IUPAC Name

[(2S)-piperazin-2-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXUBVXZCCDHZ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660871
Record name [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Piperazin-2-ylmethanol dihydrochloride

CAS RN

149629-73-2
Record name [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-piperazin-2-ylmethanol dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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